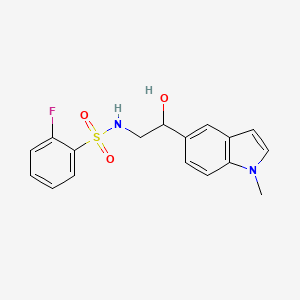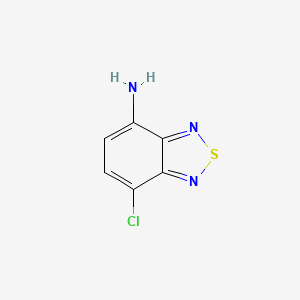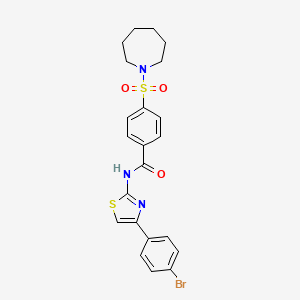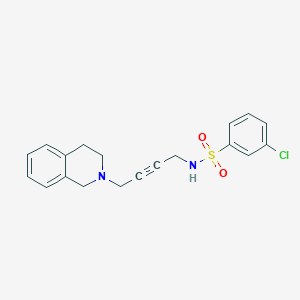
3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the sulfonamide class of compounds, which have been widely used in the treatment of various diseases, including cancer and bacterial infections.
Scientific Research Applications
Synthesis and Structural Analysis
- The reaction of N-(2-Chloromethylphenyl)benzenesulfonamides with N-benzylideneamines leads to the formation of 1,2,3,4-tetrahydroquinazoline derivatives through o-azaxylylene intermediates. These derivatives have been fully characterized by analytical and spectroscopic data, providing insights into their structure and potential applications (Cremonesi, Croce, & Gallanti, 2010).
Carbonic Anhydrase Inhibition
- A study on human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides revealed significant findings. Specifically, 4-(1-aryl-3,4-dihydro-1H-isoquinolin-2-carbonyl)benzenesulfonamides showed remarkable inhibition for the brain-expressed hCA VII isoform, suggesting a potential for the development of selective inhibitors for therapeutic applications (Bruno et al., 2017).
Anticancer Activity
- Trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety demonstrated significant in vitro anticancer activity against various cancer cell lines. Compound 15 exhibited higher activity than the reference drug doxorubicin, highlighting the potential of these compounds as anticancer agents (Al-Dosari et al., 2013).
Molecular Interaction Studies
- The structural properties of potent human carbonic anhydrase inhibitors bearing a 4-(cycloalkylamino-1-carbonyl)benzenesulfonamide moiety were explored. The study focused on designing and synthesizing a novel series of cycloalkylamino-1-carbonylbenzenesulfonamides, with some derivatives exhibiting remarkable inhibition for hCA II and hCA VII. Crystallographic analysis provided insights into the binding interactions of these inhibitors (Buemi et al., 2019).
Antimicrobial and Antitumor Agents
- Novel tetrahydroquinoline derivatives bearing a biologically active sulfonamide moiety were synthesized and evaluated for their in vitro antitumor activity. Several compounds showed potent efficacy, surpassing Doxorubicin in certain cases, suggesting their potential as antitumor agents (Alqasoumi et al., 2010).
properties
IUPAC Name |
3-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c20-18-8-5-9-19(14-18)25(23,24)21-11-3-4-12-22-13-10-16-6-1-2-7-17(16)15-22/h1-2,5-9,14,21H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDCZRSBJWWDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

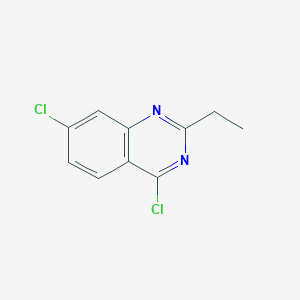
![(4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2740051.png)
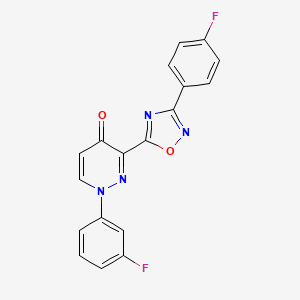
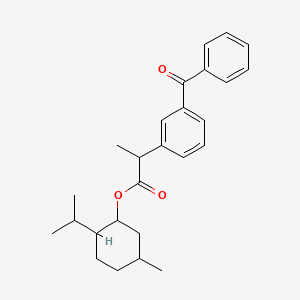
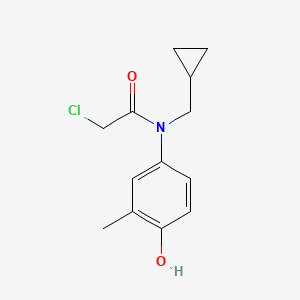

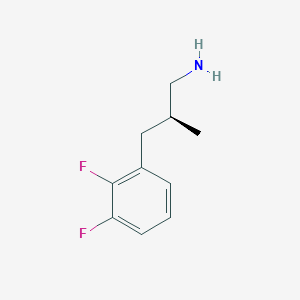
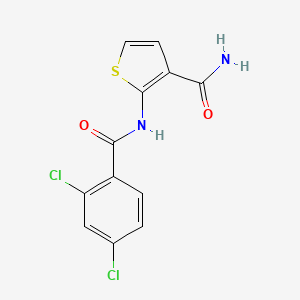
![[(2S,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2740060.png)
![Prop-2-enyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2740064.png)
